Bepridil-d5 is classified as a small molecule and belongs to the category of calcium channel antagonists. It is synthesized for research purposes and is not widely available commercially. The compound's deuterated nature enhances its stability and alters its pharmacokinetic properties, making it suitable for detailed studies in pharmacology and medicinal chemistry.
The synthesis of bepridil-d5 typically involves deuteration processes applied to the parent compound, bepridil. One common method includes dissolving bepridil in a mixture of deuterochloroform and deuterium oxide, followed by the addition of trifluoroacetic anhydride and deuteroacetone. This mixture is then subjected to controlled heating, often at temperatures ranging from 50°C to 65°C, for an extended period (approximately 150 to 180 hours) to ensure complete deuteration at specific positions on the molecule .
The process can be summarized as follows:
This method allows for selective incorporation of deuterium, which can be tracked during metabolic studies.
Bepridil-d5 retains the core structure of bepridil but with hydrogen atoms replaced by deuterium at specific positions. The molecular formula for bepridil-d5 can be represented as . The presence of deuterium alters the physical properties such as boiling point and solubility compared to its non-deuterated counterpart.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 357 g/mol |
IUPAC Name | 1-(4-(2-(1-piperidinyl)ethyl)-phenyl)-4-(2-methylpropyl)-pyridine-2,6-dione |
SMILES Representation | CC(C)C(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)C(=O)N3CCCCC3)C(=O)C(=O) |
The structural modifications enhance its utility in tracing metabolic pathways through techniques such as nuclear magnetic resonance spectroscopy.
Bepridil-d5 undergoes several chemical reactions typical of calcium channel blockers. Key reactions include:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions (temperature, solvent) are crucial for achieving desired reaction outcomes.
Bepridil-d5 functions primarily as a calcium channel blocker by inhibiting calcium influx through voltage-gated calcium channels. It binds effectively to calmodulin in the presence of calcium ions, leading to competitive inhibition of myosin light chain kinase activity. This inhibition reduces phosphorylation events that are crucial for muscle contraction, resulting in decreased myocardial contractility and vasodilation.
Kinetic studies indicate that bepridil-d5 has a competitive inhibition mechanism with an apparent inhibition constant (Ki) around 2.2 µM . This property makes it effective in reducing anginal symptoms without causing significant reflex tachycardia.
Bepridil-d5 exhibits distinct physical properties due to the presence of deuterium:
These properties make it suitable for various laboratory applications, particularly in pharmacokinetic studies.
Bepridil-d5 has several important applications in scientific research:
Research involving bepridil-d5 contributes significantly to advancing knowledge about calcium channel blockers' mechanisms and their therapeutic potential in treating cardiovascular diseases .
Bepridil-d5 hydrochloride (Synonyms: CERM 1978-d5) is a deuterium-enriched analogue of the calcium channel blocker bepridil hydrochloride. This stable isotopologue features five deuterium atoms (²H or D) at specific molecular positions, resulting in the chemical formula C₂₄H₃₀D₅ClN₂O and a molecular weight of 408.03 g/mol. The substitution occurs at aromatic ring positions, explicitly replacing protium (¹H) with deuterium in the phenyl groups attached to the tertiary amine nitrogen [1] [3]. This strategic deuteration preserves the parent compound’s stereoelectronic properties while altering its metabolic stability due to the kinetic isotope effect (KIE). The structural integrity is confirmed by spectroscopic methods, with the SMILES notation reflecting deuteration: CC(COCC(CN(CC1=CC=CC=C1)C2=C(C([2H])=C(C([2H])=C2[2H])[2H])[2H])N3CCCC3)C.Cl [1].
Table 1: Chemical Characteristics of Bepridil-d5 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₂₄H₃₀D₅ClN₂O |
Molecular Weight | 408.03 g/mol |
Parent Compound | Bepridil hydrochloride (CAS 68099-86-5) |
Deuterium Positions | Aromatic ring positions |
Purity Standards | ≥99% (HPLC, NMR-verified) |
Solubility | Soluble in DMSO (100 mM) |
The development of Bepridil-d5 emerged from the broader framework of deuterium-enabled pharmacology, leveraging the KIE to modulate drug metabolism. Bepridil, first synthesized in the 1980s, was clinically used for angina pectoris due to its non-selective calcium channel blockade [2] [8]. However, its therapeutic utility was limited by extensive hepatic metabolism via cytochrome P450 (CYP3A4), leading to variable pharmacokinetics and drug interactions [8]. Deuterium substitution targets metabolic soft spots—typically C–H bonds vulnerable to oxidation—replacing them with more stable C–D bonds. This attenuates first-pass metabolism without altering target affinity, as demonstrated by deuterated drugs like deutetrabenazine [5]. Bepridil-d5 was specifically engineered to prolong systemic exposure and reduce metabolite-mediated toxicity while retaining the pharmacodynamic profile of native bepridil [1] [3].
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4